(2E,6E)-2-benzylidene-6-(4-nitrobenzylidene)cyclohexanone
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Overview
Description
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexanone core with two distinct substituents: a 4-nitrophenyl group and a phenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one typically involves a multi-step process. One common method includes the aldol condensation reaction between 4-nitrobenzaldehyde and benzaldehyde with cyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and halogens. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions include amine derivatives from reduction, nitro derivatives from nitration, and halogenated compounds from halogenation .
Scientific Research Applications
(2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s aromatic rings can also participate in π-π interactions with other molecules, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
- (2E,6E)-2-[(4-methoxyphenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
- (2E,6E)-2-[(4-chlorophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
What sets (2E,6E)-2-[(4-nitrophenyl)methylidene]-6-(phenylmethylidene)cyclohexan-1-one apart is its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic interactions and reactivity patterns .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2E,6E)-2-benzylidene-6-[(4-nitrophenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H17NO3/c22-20-17(13-15-5-2-1-3-6-15)7-4-8-18(20)14-16-9-11-19(12-10-16)21(23)24/h1-3,5-6,9-14H,4,7-8H2/b17-13+,18-14+ |
InChI Key |
DIJBXRYOCMRKHS-HBKJEHTGSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C1 |
Origin of Product |
United States |
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